molecular formula C11H19NO4 B1532509 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid CAS No. 1536183-80-8

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

Cat. No. B1532509
M. Wt: 229.27 g/mol
InChI Key: XKKBEUZFWAVZFQ-UHFFFAOYSA-N
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Description

“2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid” is a compound with the CAS Number: 1536183-80-8 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.

It is shipped at normal temperatures . The physical form of the compound is a powder .

Scientific Research Applications

Electrophilic Building Blocks for Synthesis

The utility of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid and related compounds in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs) has been documented. These compounds serve as crucial intermediates in generating chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid through bromination and subsequent conversion processes. This application underscores the importance of such compounds in the synthesis of EPCs, pivotal for the development of pharmaceuticals and fine chemicals with specific optical activities (Zimmermann & Seebach, 1987).

Potential Elastase Inhibitors

Research on 1-alkoxycarbonyl-3-bromoazetidin-2-ones, synthesized from (3S)-3-(tert-butoxycarbonyl) amino azetidin-2-one, has shown potential applications as elastase inhibitors. These compounds have been studied for their ability to undergo hydrolysis catalyzed by porcine pancreatic elastase, suggesting a transient inhibitory effect on the enzyme. This investigation indicates the potential therapeutic applications of these compounds in treating conditions associated with elastase activity (Beauve et al., 1999).

Heterocyclic Amino Acid Synthesis

The synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate showcases the role of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid in the generation of functionalized heterocyclic amino acids. This process, involving [3+2] cycloaddition, highlights the compound's utility in expanding the toolkit for synthesizing novel amino acids with potential applications in drug development and biochemistry (Dzedulionytė et al., 2021).

Modular Synthesis of Azetidines

A novel approach utilizing azabicyclo[1.1.0]butane for the modular synthesis of azetidines, including derivatives of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, has been developed. This method capitalizes on the high ring strain of azabicyclo[1.1.0]butane to generate azetidinyl boronic esters, demonstrating the compound's versatility as a building block in medicinal chemistry for the synthesis of azetidines, which are significant in drug discovery and development (Fawcett et al., 2019).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral . The safety information pictograms indicate GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKBEUZFWAVZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

CAS RN

1536183-80-8
Record name 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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